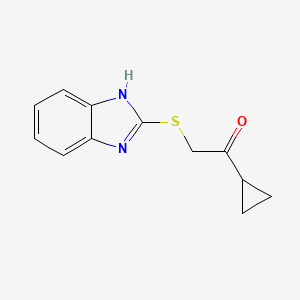

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11(8-5-6-8)7-16-12-13-9-3-1-2-4-10(9)14-12/h1-4,8H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVWSZHDXNJBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350686 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27784-55-0 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

An In-depth Technical Guide to the Synthesis of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone: A Valuable Scaffold for Drug Discovery

This guide provides a comprehensive overview of the , a molecule of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole moiety is a well-established pharmacophore present in numerous approved drugs, and its combination with a flexible thioether linkage and a cyclopropyl ketone offers a unique chemical space for exploring novel biological activities. This document delves into the strategic synthesis, mechanistic underpinnings, and practical experimental protocols, grounded in established chemical principles.

Introduction: The Significance of Benzimidazole Thioethers

Benzimidazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The incorporation of a thioether linkage at the 2-position of the benzimidazole ring has been shown to modulate and enhance these biological effects. The subsequent attachment of a cyclopropylethanone moiety introduces a unique combination of steric and electronic features. The cyclopropyl group, a non-classical bioisostere of phenyl and other aromatic rings, can favorably influence metabolic stability and binding affinity. The ketone functionality provides a handle for further chemical modifications or can participate in crucial interactions with biological targets.

Derivatives of 2-(benzimidazol-2-ylthio)ethanone have demonstrated promising anti-inflammatory and immunomodulatory effects in preclinical studies.[3] This underscores the potential of the target molecule, this compound, as a scaffold for the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

The can be logically approached through a retrosynthetic analysis, which disconnects the target molecule at the thioether bond. This reveals two key synthons: 2-mercaptobenzimidazole and a halomethyl cyclopropyl ketone.

Caption: Overall synthetic workflow for the target molecule.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | 84-87% |

| 2-Bromo-1-cyclopropylethanone | C₅H₇BrO | 163.01 | >95% (crude) |

| This compound | C₁₂H₁₂N₂OS | 232.30 | Not reported |

Conclusion

The is a robust and efficient process that utilizes well-established synthetic methodologies. The key steps involve the preparation of 2-mercaptobenzimidazole and 2-bromo-1-cyclopropylethanone, followed by their coupling via an S-alkylation reaction. This guide provides a detailed and practical framework for researchers to synthesize this promising scaffold for further investigation in drug discovery programs. The potential for this class of compounds to exhibit significant biological activities warrants further exploration of its medicinal chemistry.

References

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- Google Patents. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

ResearchGate. (PDF) Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone . [Link]

-

International Scholars Journals. Biological activities of benzimidazole derivatives: A review . [Link]

-

ResearchGate. Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite | Request PDF . [Link]

-

ResearchGate. Synthesis and Biological Activities of Some Benzimidazolone Derivatives . [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activities of Some Benzimidazolone Derivatives . [Link]

-

Organic Syntheses. 2-mercaptobenzimidazole . [Link]

-

PubChem. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 . [Link]

-

MDPI. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities . [Link]

-

Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone . [Link]

-

National Center for Biotechnology Information. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions . [Link]

-

ResearchGate. Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities . [Link]

-

National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical and potential biological properties of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone, a molecule integrating the pharmacologically significant benzimidazole scaffold with a reactive cyclopropyl ketone moiety. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the constituent functional groups to offer a robust predictive overview for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, detailed synthetic pathways with mechanistic insights, predictive spectroscopic characterization, and an exploration of potential biological activities, including antimicrobial and cytotoxic effects. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The incorporation of a thioether linkage at the 2-position of the benzimidazole ring has been shown to be a viable strategy for the development of potent bioactive compounds[3]. Furthermore, the cyclopropyl ketone moiety is a versatile functional group in organic synthesis, known for its unique electronic properties and reactivity, often participating in ring-opening reactions to generate diverse molecular architectures.

This guide focuses on the chemical properties of this compound, a molecule that synergistically combines these two important structural motifs. The insights provided herein are designed to facilitate further research and application of this compound in drug discovery and development.

Physicochemical Properties

While a comprehensive experimental characterization of this compound is not extensively documented, its fundamental properties can be reliably predicted based on its structure and data from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂OS | - |

| Molecular Weight | 232.30 g/mol | [4] |

| CAS Number | 27784-55-0 | [4] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Purity (Typical) | ≥95.0% | [4] |

| InChI Key | ATVWSZHDXNJBDB-UHFFFAOYSA-N | [4] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

| Melting Point | Not available | - |

Synthesis and Mechanistic Insights

The synthesis of this compound is anticipated to follow a well-established pathway for the S-alkylation of 2-mercaptobenzimidazole. This method is favored for its efficiency and the ready availability of the starting materials[5][6].

Proposed Synthetic Pathway

The primary route to the title compound involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole and an appropriate halo-cyclopropylethanone, such as 2-bromo-1-cyclopropylethanone.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Predictive)

This protocol is adapted from established procedures for the synthesis of analogous benzimidazole thioether derivatives[5].

Materials:

-

2-Mercaptobenzimidazole

-

2-Bromo-1-cyclopropylethanone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 2-mercaptobenzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

-

Add a solution of 2-bromo-1-cyclopropylethanone (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with deionized water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the thiol group of 2-mercaptobenzimidazole, forming a potent nucleophilic thiolate. This thiolate then attacks the electrophilic carbon bearing the halogen in 2-halo-1-cyclopropylethanone, displacing the halide and forming the desired thioether linkage. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the thiolate anion.

Spectroscopic Characterization (Predictive)

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~12.5 | br s | NH (Benzimidazole) |

| ~7.2-7.6 | m | Aromatic CH (Benzimidazole) | |

| ~4.0-4.5 | s | S-CH₂ | |

| ~1.5-2.0 | m | CH (Cyclopropyl) | |

| ~0.8-1.2 | m | CH₂ (Cyclopropyl) | |

| ¹³C NMR | ~195-205 | s | C=O (Ketone) |

| ~150-155 | s | N-C=S (Benzimidazole) | |

| ~110-145 | m | Aromatic C (Benzimidazole) | |

| ~35-45 | s | S-CH₂ | |

| ~15-25 | s | CH (Cyclopropyl) | |

| ~5-15 | s | CH₂ (Cyclopropyl) |

Note: Predicted shifts are based on general values for these functional groups and may vary depending on the solvent and experimental conditions.

FTIR Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3400 | N-H Stretch | Benzimidazole |

| ~1680-1700 | C=O Stretch | Cyclopropyl Ketone |

| ~1620, 1450 | C=C and C=N Stretch | Aromatic/Imidazole Ring |

| ~1250 | C-N Stretch | Benzimidazole |

| ~740 | C-H Bending (ortho-disubstituted) | Benzene Ring |

The analysis of pyrimidine derivatives by FTIR spectroscopy provides a useful comparison for the interpretation of the benzimidazole ring vibrations[11]. The use of ATR-FTIR spectroscopy could be a valuable tool for analyzing this compound, especially for monitoring its synthesis and stability[12].

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (232.30). Fragmentation patterns would likely involve cleavage of the thioether bond and fragmentation of the cyclopropyl ketone moiety.

Potential Biological Activities

Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities[1][13][14][15][16][17]. The introduction of a thioether linkage often enhances these properties[3][18][19].

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of benzimidazole thioether derivatives[13][18][19][20][21][22][23][24]. These compounds have shown efficacy against a range of bacterial and fungal strains, including drug-resistant variants[1]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. It is highly probable that this compound will exhibit similar antimicrobial properties.

Table 4: Reported Antimicrobial/Antifungal Activity of Related Benzimidazole Thioether Derivatives

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| Benzimidazole thioether carbamates | Verticillium dahliae, Phytophthora infestans | Inhibition rates of 70% and 75% at 50 µg/mL | [18][19] |

| 2-thiomethyl-benzimidazole derivatives | E. coli, S. aureus | MIC ranging from 250 to 500 µg/mL | [3] |

| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | [21] |

Cytotoxic and Anticancer Activity

The benzimidazole scaffold is a key component of several anticancer agents. Derivatives bearing thioether linkages have been investigated for their cytotoxic effects against various cancer cell lines[25][26][27][28]. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 5: Reported Cytotoxicity of Related Benzimidazole Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Benzimidazole-1,3,4-oxadiazole derivatives | A549 (lung), MDA-MB-231 (breast) | IC₅₀ = 3.31 µM and 1.18 µM, respectively | [25] |

| Bromo-derivative of benzimidazole | MCF-7, DU-145 | IC₅₀ = 17.8 µg/mL and 10.2 µg/mL, respectively | [28] |

| Benzimidazole–thioether derivatives | Human Dermal Fibroblasts (non-cancerous) | Low cytotoxicity, indicating potential for selective therapeutic agents | [26] |

The evaluation of cytotoxicity in non-cancerous cell lines is a critical step in drug development to assess the therapeutic index of a compound[26][27].

Caption: Potential biological activities of the title compound.

Conclusion

This compound is a molecule of significant interest, combining the well-documented biological activity of the benzimidazole scaffold with the unique chemical reactivity of a cyclopropyl ketone. While specific experimental data for this compound remains to be published, this in-depth technical guide provides a strong predictive foundation for its synthesis, characterization, and potential applications. The insights presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging further investigation into the promising therapeutic potential of this and related compounds.

References

-

Yang, L. (2022). Design, Synthesis, and Antifungal Activity of Novel Benzimidazole Derivatives Bearing Thioether and Carbamate Moieties. Journal of Chemistry, 2022, 1-8. [Link]

-

Yang, L. (2022). Design, Synthesis, and Antifungal Activity of Novel Benzimidazole Derivatives Bearing Thioether and Carbamate Moieties. ResearchGate. [Link]

-

Yang, L. (2022). Design, Synthesis, and Antifungal Activity of Novel Benzimidazole Derivatives Bearing Thioether and Carbamate Moieties. Semantic Scholar. [Link]

-

Koulibaly, M., et al. (2021). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Open Journal of Medicinal Chemistry, 11(4), 85-100. [Link]

-

Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6909. [Link]

-

Aktas Suku, A. (2023). Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast. Journal of Research in Pharmacy, 27(5), 464-471. [Link]

-

Aktas Suku, A. (2023). Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast. ResearchGate. [Link]

-

Fatahpour, M., et al. (2014). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian journal of pharmaceutical research: IJPR, 13(Suppl), 139. [Link]

-

At-s, Z. G. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(5), 403-414. [Link]

-

Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-biological interactions, 327, 109163. [Link]

-

Küçükgüzel, I., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of pharmacal research, 30(5), 557-564. [Link]

-

G., B., et al. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 27(19), 6296. [Link]

-

Abdel-Gawad, S. M., et al. (2004). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 9(5), 386-395. [Link]

-

Çakır, D., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Pharmaceuticals, 16(2), 163. [Link]

-

Kumar, R., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major benzimidazole-based drugs. RSC advances, 13(47), 33177-33230. [Link]

- BenchChem. (2025). The Multifaceted Biological Activities of 2-(benzylthio)

-

PubChem. (n.d.). 2-(1H-benzimidazol-2-yl)aniline. PubChem. [Link]

-

Srivastava, S., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European journal of medicinal chemistry, 44(10), 4172-4176. [Link]

-

Patil, S. B., et al. (2021). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Journal of Molecular Structure, 1225, 129119. [Link]

-

Iqbal, M. A., et al. (2017). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Tropical Journal of Pharmaceutical Research, 16(1), 183-193. [Link]

-

Khodair, A. I., et al. (2021). Synthesis of 2-(1-benzoyl-1H-benzo[d]imidazole-2-ylthio)-N-substituted acetamide derivatives as potent antimicrobial and anticancer agents. ResearchGate. [Link]

-

El-Emary, T. I., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

-

Greenhill, J. V., et al. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (7), 1405-1411. [Link]

-

Hranjec, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2, 5-Disubstituted Furane Derivatives. Molecules, 26(16), 4945. [Link]

-

Sreena, K. P., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian journal of pharmaceutical sciences, 74(4), 361. [Link]

-

SpectraBase. (n.d.). benzothiazole, 2-[[(1-methyl-1H-benzimidazol-2-yl)methyl]thio]-. SpectraBase. [Link]

-

SpectraBase. (n.d.). 1H-benzimidazole, 2-(pentylthio)-. SpectraBase. [Link]

- BenchChem. (2025). Application Note and Protocol for the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. BenchChem.

- BenchChem. (2025). Modifying experimental protocols for better (1H-benzimidazol-2-ylthio)acetonitrile results. BenchChem.

-

Özel Güven, N., et al. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

-

Patel, K. D., et al. (2019). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. World Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1032-1045. [Link]

-

Sreena, K. P., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. ResearchGate. [Link]

-

Kouassi, K. C., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc.. [Link]

-

Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Özel Güven, N., et al. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]

-

Baker, M. J., et al. (2014). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 53, 67-75. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 4. This compound [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. tsijournals.com [tsijournals.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. researchgate.net [researchgate.net]

- 28. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

Introduction

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone comprises three key moieties: a benzimidazole ring system, a thioether linkage, and a cyclopropyl ketone group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio would be employed. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information about the number of attached protons to each carbon.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring, the methylene protons adjacent to the sulfur and carbonyl groups, and the protons of the cyclopropyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.5 | br s | 1H | N-H | The N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift, similar to what is observed in other 2-substituted benzimidazoles.[1][2] |

| ~7.6-7.2 | m | 4H | Ar-H | The four aromatic protons of the benzimidazole ring will likely appear as a complex multiplet in this region. |

| ~4.3 | s | 2H | S-CH₂-C=O | The methylene protons alpha to both the sulfur atom and the carbonyl group are expected to be a singlet in this region due to the deshielding effects of these two functional groups. |

| ~2.0-1.8 | m | 1H | CH (cyclopropyl) | The single proton on the carbon of the cyclopropyl ring attached to the carbonyl group will be deshielded and appear as a multiplet. |

| ~1.2-0.9 | m | 4H | CH₂ (cyclopropyl) | The four protons of the two methylene groups in the cyclopropyl ring will likely appear as complex multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~205 | C=O | The carbonyl carbon of the ketone is expected to be significantly downfield. |

| ~150 | N-C=N | The C2 carbon of the benzimidazole ring, attached to the two nitrogen atoms and the sulfur atom, will be in this region. |

| ~140, ~135 | Ar-C (bridgehead) | The quaternary carbons of the fused benzene ring in the benzimidazole moiety. |

| ~125-115 | Ar-CH | The protonated aromatic carbons of the benzimidazole ring. |

| ~40 | S-CH₂ | The methylene carbon adjacent to the sulfur atom. |

| ~20 | CH (cyclopropyl) | The methine carbon of the cyclopropyl ring. |

| ~15 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The IR spectrum can be obtained using either a KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |

| ~3400-3200 (broad) | N-H stretch | Benzimidazole N-H | The N-H stretching vibration in benzimidazoles typically appears as a broad band in this region due to hydrogen bonding.[1] |

| ~3100-3000 | C-H stretch | Aromatic & Cyclopropyl C-H | The C-H stretching vibrations of the aromatic and cyclopropyl groups. |

| ~1680 | C=O stretch | Ketone | A strong absorption band characteristic of a conjugated ketone. The cyclopropyl group can have some electronic interaction with the carbonyl, influencing this frequency. |

| ~1620, ~1450 | C=C and C=N stretch | Aromatic and Imidazole rings | These absorptions are characteristic of the stretching vibrations within the benzimidazole ring system.[1] |

| ~1300 | C-N stretch | Imidazole ring | The C-N stretching vibrations within the imidazole portion of the benzimidazole ring. |

| ~750 | C-S stretch | Thioether | The C-S stretching vibration is typically weak and can be difficult to assign definitively. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Experimental Protocol (Hypothetical)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). ESI is a soft ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

Predicted Mass Spectrum

The molecular weight of this compound is 232.30 g/mol .[3]

-

Molecular Ion: In an ESI mass spectrum, a prominent peak at m/z 233.31 corresponding to the protonated molecule [M+H]⁺ would be expected. In an EI spectrum, the molecular ion peak [M]⁺• at m/z 232.30 would be observed.

-

Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner, providing structural information.

Caption: Predicted key fragmentation pathway for this compound in ESI-MS.

A primary fragmentation pathway would likely involve the cleavage of the bond between the methylene group and the carbonyl carbon, leading to the formation of the stable 2-thio-benzimidazole cation (m/z 149) and the cyclopropylacyl cation (m/z 69).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the known spectroscopic characteristics of related benzimidazole derivatives and fundamental principles of spectroscopy, we have constructed a comprehensive set of expected data that can serve as a valuable reference for the identification and characterization of this compound. The protocols and interpretations presented herein are designed to guide researchers in their experimental work and data analysis, ultimately facilitating the advancement of drug discovery and development programs centered on the versatile benzimidazole scaffold.

References

-

Deshpande, S. R., et al. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Indian Journal of Pharmaceutical Sciences, 79(3), 385-394. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(100), 57088-57096. [Link]

-

Traoré, F., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. European Modern Studies Journal, 6(4). [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(3), 349. [Link]

-

Kumar, D., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 66. [Link]

Sources

An In-depth Technical Guide to tert-Butyl diethylphosphonoacetate (CAS 27784-76-5): Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks and reagents is paramount to the successful synthesis of complex molecular architectures. tert-Butyl diethylphosphonoacetate, identified by the CAS number 27784-76-5, is a crucial reagent in organic synthesis, particularly in the construction of carbon-carbon double bonds. Its utility is primarily demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed olefination method. This guide provides an in-depth exploration of the properties, synthesis, and applications of tert-butyl diethylphosphonoacetate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of its reactivity and showcase its role in the synthesis of biologically active compounds.

Physicochemical Properties

The physical and chemical properties of tert-butyl diethylphosphonoacetate are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 27784-76-5 | [1][2][3][4] |

| Molecular Formula | C10H21O5P | |

| Molecular Weight | 252.24 g/mol | |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 100-103 °C at 1.5 mmHg | [5] |

| Density | 1.074 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.431 | [5] |

| Solubility | Not miscible or difficult to mix in water | [1][5] |

| Storage | Inert atmosphere, room temperature | [4] |

Synthesis of tert-Butyl diethylphosphonoacetate

The synthesis of tert-butyl diethylphosphonoacetate is typically achieved through the Michaelis–Arbuzov reaction. This method provides a reliable and high-yielding route to the desired phosphonate ester.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of tert-butyl diethylphosphonoacetate is as follows:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, charge triethyl phosphite (485 g).

-

Heating: Warm the triethyl phosphite to 90°C under a nitrogen atmosphere.

-

Addition of Reagent: Add tert-butyl bromoacetate (541 g) dropwise to the heated triethyl phosphite over a period of 2 hours.

-

Reaction: Maintain the reaction mixture at 90°C with continuous stirring for approximately 4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Purify the crude product by vacuum distillation to remove any low-boiling point impurities. The residue collected is the final product, tert-butyl diethylphosphonoacetate, as a colorless liquid. This process typically yields the product in high purity (>98%) and with a high yield (approximately 97%).[5]

Applications in Drug Development: The Horner-Wadsworth-Emmons Reaction

The primary application of tert-butyl diethylphosphonoacetate in drug development lies in its use as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, which are common structural motifs in many biologically active molecules.

Mechanistic Insight

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. The use of tert-butyl diethylphosphonoacetate in this reaction typically leads to the formation of (E)-α,β-unsaturated esters. The tert-butyl ester group can be advantageous in certain synthetic strategies, as it can be selectively cleaved under acidic conditions.

Experimental Workflow: A Generalized Horner-Wadsworth-Emmons Protocol

The following is a generalized, step-by-step workflow for a typical Horner-Wadsworth-Emmons reaction using tert-butyl diethylphosphonoacetate.

Caption: Generalized workflow for the Horner-Wadsworth-Emmons reaction.

Notable Applications

tert-Butyl diethylphosphonoacetate has been utilized as a reactant in the synthesis of various biologically active molecules, including:

-

Hydroxymethylated dihydroxyvitamin D3 analogs, which have shown potential as antitumor agents.

-

Phosphopeptide mimetic prodrugs that target the Src homology 2 (SH2) domain of STAT3, a protein involved in cell signaling and cancer.

-

Amidopropenyl hydroxamates, which act as human histone deacetylase (HDAC) inhibitors, a class of compounds being investigated for cancer therapy.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl diethylphosphonoacetate.

-

General Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] It is incompatible with strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek medical attention.

Suppliers

tert-Butyl diethylphosphonoacetate is commercially available from a number of chemical suppliers. Below is a list of some of the major suppliers:

-

Sigma-Aldrich (Merck)

-

TCI (Tokyo Chemical Industry)

-

Parchem[1]

-

Clearsynth[2]

-

Santa Cruz Biotechnology[3]

-

BLD Pharm[4]

Conclusion

tert-Butyl diethylphosphonoacetate is a valuable and versatile reagent in organic synthesis, with significant applications in the field of drug discovery and development. Its primary role in the Horner-Wadsworth-Emmons reaction allows for the stereoselective formation of alkenes, a critical transformation in the synthesis of many pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any medicinal chemist's toolkit. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working to advance the field of drug development.

References

-

TCI (Shanghai) Development Co., Ltd. tert-Butyl Diethylphosphonoacetate. [Link]

Sources

solubility of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone in common lab solvents

An In-depth Technical Guide to the Solubility of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone in Common Laboratory Solvents

Introduction

In the landscape of modern drug discovery, the benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The compound this compound, which incorporates this privileged heterocycle with a flexible thioether linkage and a cyclopropyl ketone moiety, represents a molecule of significant interest for further investigation.

However, before any meaningful biological evaluation can occur, a fundamental physicochemical property must be thoroughly characterized: its solubility. Solubility is a critical determinant of a compound's lifecycle in the development pipeline, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] Poor solubility can terminate the development of an otherwise promising candidate, making its early and accurate assessment imperative for formulation design, bioavailability, and overall therapeutic success.[5][6]

As of the current date, specific experimental solubility data for this compound is not publicly available. This guide, therefore, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data to provide a first-principles analysis of the molecule's structural features, predictive insights into its likely behavior, and robust, field-proven protocols for the experimental determination of its solubility in a range of common laboratory solvents.

Physicochemical Profile and Solubility Predictions

A molecule's structure is the primary determinant of its solubility. A detailed analysis of this compound allows for an expert-driven, qualitative prediction of its behavior in various solvent systems.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂OS | - |

| Molecular Weight | 232.30 g/mol | [7] |

| InChI Key | ATVWSZHDXNJBDB-UHFFFAOYSA-N | [7] |

| Purity (Typical) | ≥95.0% | [7] |

Structural Analysis and Rationale for Predicted Behavior:

-

The Benzimidazole Core: This bicyclic aromatic system is amphiprotic. The pyrrolic -NH group acts as a hydrogen bond donor, while the pyridinic nitrogen is a hydrogen bond acceptor. This duality suggests potential solubility in polar protic solvents like alcohols. Furthermore, the imidazole ring has a pKa, meaning its ionization state and, consequently, its aqueous solubility will be highly pH-dependent.[8]

-

The Thioether Linkage (-S-): The sulfur atom introduces a degree of flexibility and is generally considered to contribute to lipophilicity, potentially favoring solubility in non-polar or moderately polar aprotic solvents.

-

The Cyclopropyl Ketone Moiety (-C(O)-CH(CH₂)₂): The ketone's carbonyl group (C=O) is a strong hydrogen bond acceptor, which can enhance interactions with protic solvents. The compact, rigid cyclopropyl group is lipophilic and may influence crystal lattice packing, which in turn affects the energy required for dissolution.

Qualitative Solubility Prediction:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule without disrupting the benzimidazole's hydrogen bonding capabilities.

-

Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol, and in moderately polar solvents like acetone and ethyl acetate, where a balance of polar and non-polar interactions can be achieved.

-

Low to Negligible Solubility: Predicted in non-polar solvents like hexane, which cannot overcome the energetic penalty of breaking the compound's crystal lattice and cannot interact with its polar functional groups. Aqueous solubility is also expected to be low, particularly at neutral pH, a common characteristic for drug-like molecules and a critical parameter to quantify.[9]

Experimental Framework for Solubility Determination

Given the absence of published data, a systematic experimental approach is required. We will detail two complementary, industry-standard methodologies: a rapid Kinetic Solubility Assay for initial screening and the gold-standard Equilibrium (Shake-Flask) Solubility Assay for definitive thermodynamic measurement.

Methodology 1: Kinetic Solubility Determination by Turbidimetry

This high-throughput method is invaluable in early discovery for assessing structure-solubility relationships.[8] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a stock solution in DMSO, a process driven by the anti-solvent properties of water.[8]

-

Stock Solution Preparation: Accurately prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a series of wells.

-

Serial Addition: Using a liquid handler or calibrated multichannel pipette, add a small volume of the DMSO stock solution to the first well and mix. This initiates precipitation.

-

Turbidity Measurement: Immediately measure the absorbance or light scattering of the solution in each well using a plate reader or nephelometer. The point at which turbidity is detected above a set threshold indicates the kinetic solubility limit.[10]

-

Causality Note: The result is "kinetic" because the system does not reach thermodynamic equilibrium. It can be influenced by the rate of addition and the presence of amorphous versus crystalline precipitate. While not the "true" solubility, it is a highly practical and reproducible measure for comparing compounds.[10]

Caption: Workflow for kinetic solubility determination via turbidimetry.

Methodology 2: Thermodynamic Equilibrium Solubility Determination

The shake-flask method is the definitive technique for measuring the true thermodynamic solubility of a compound at equilibrium.[9] It is lower-throughput but provides the most accurate and reliable data, essential for late-stage development and regulatory submissions.

-

System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., Water, PBS, Ethanol, Acetone, Hexane). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard, but should be confirmed by ensuring the measured concentration does not change between later time points (e.g., 24h vs 48h).

-

Phase Separation: Separate the undissolved solid from the saturated solution. High-speed centrifugation is the preferred method. Filtration can be used, but care must be taken to use low-binding filter materials and to pre-saturate the filter with the solution to avoid loss of analyte due to adsorption.[8]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Self-Validation: The presence of remaining solid in the vial at the end of the experiment validates that the solution was indeed saturated. The analytical method must be validated for linearity, accuracy, and precision in the relevant concentration range.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Strategic Interpretation

The experimentally determined solubility values should be systematically tabulated to facilitate analysis and decision-making.

Table 2: Experimental Solubility Data for this compound

| Solvent | Polarity Index | Type | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Hexane | 0.1 | Non-polar | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 3.1 | Polar Aprotic | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| Acetone | 5.1 | Polar Aprotic | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| Ethanol | 5.2 | Polar Protic | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| Methanol | 6.6 | Polar Protic | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| DMSO | 7.2 | Polar Aprotic | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| Water (pH 7.0) | 10.2 | Polar Protic | 25 | Equilibrium | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | ~10.2 | Polar Protic | 37 | Kinetic | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | ~10.2 | Polar Protic | 37 | Equilibrium | [Experimental Data] | [Calculated Data] |

Interpretation for Drug Development:

The collected data provides actionable intelligence. For instance, a low aqueous solubility (<10 µg/mL) combined with high solubility in organic solvents would suggest the compound is lipophilic and may face challenges with oral bioavailability (potentially classifying it as Biopharmaceutics Classification System (BCS) Class II or IV).[8] This knowledge directs formulation scientists to explore enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to improve its dissolution and absorption characteristics.

Conclusion

While specific solubility data for this compound is not yet in the public domain, a robust understanding of its potential can be established through a combination of structural analysis and systematic experimental investigation. The predictive framework based on its chemical moieties suggests a profile of high solubility in polar aprotic solvents and limited solubility in aqueous and non-polar media.

This guide provides the necessary authoritative protocols—from high-throughput kinetic assays to the gold-standard equilibrium shake-flask method—to generate the precise, reliable data required for informed decision-making in a research and development setting. The rigorous determination of this fundamental property is not merely an academic exercise; it is a critical, foundational step that enables rational formulation design and paves the way for advancing this promising benzimidazole derivative toward its full therapeutic potential.

References

-

Nguyen, B., Connelly, T., Ghavami, A. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Vanduyfhuys, L., De Munter, S., Van der Mieren, K., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [Link]

-

Vanduyfhuys, L., De Munter, S., Van der Mieren, K., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Nguyen, B., Connelly, T., Ghavami, A. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC, NIH. [Link]

-

Al-Ghananeem, A.M., & Malkawi, A.H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development. IntechOpen. [Link]

-

ResearchGate Discussion. Predict solubility of organic compounds? ResearchGate. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D.S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]

-

Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Patel, D. R., & Patel, K. C. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

Vyas, K. K., Rajpurohit, S., & Vaishnav, Y. (2022). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. [Link]

-

Serpa, R., Gonçalves, L. M., & Correia-de-Sá, P. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

-

Bouyahyaoui, A., Belhassan, A., Fernine, Y., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

-

PubChem. 2-(1H-benzimidazol-2-yl)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]

-

PubChem. 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-. National Center for Biotechnology Information. [Link]

-

Kougblenou, B. Y., Karou, S. D., & Gbogbo, K. A. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

-

PubChem. 2-Cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-cyclopropylethyl 1H-benzimidazole-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [cymitquimica.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Benzimidazole-Thioether Derivatives: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Evaluation

Foreword

The benzimidazole scaffold, an isostere of naturally occurring purine nucleotides, represents a cornerstone in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological macromolecules has led to the development of numerous therapeutic agents with a wide spectrum of pharmacological activities.[3][4][5][6][7] This guide focuses on a specific, yet highly promising class: benzimidazole-thioether derivatives. The introduction of a flexible thioether linkage often imparts unique physicochemical properties, enhancing the potential for potent and selective biological activity. This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, intended for researchers and professionals in drug discovery and development.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an imidazole ring.[1][7] This structural motif is found in a variety of clinically significant drugs, underscoring its versatility as a pharmacophore.[3][8] The unique electronic properties and the ability of the imidazole nitrogen atoms to participate in hydrogen bonding and metal coordination allow benzimidazole derivatives to bind to a diverse array of biological targets.[9]

Synthesis of the Benzimidazole-Thioether Scaffold

The synthesis of benzimidazole-thioether derivatives typically involves a multi-step process, beginning with the formation of the core benzimidazole ring, followed by the introduction of the thioether moiety. A common and versatile starting material is 1H-benzo[d]imidazole-2(3H)-thione.

A general synthetic approach involves the S-alkylation of 1H-benzo[d]imidazole-2(3H)-thione with various alkyl or aryl halides. This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like acetone or ethanol.[10]

Experimental Protocol 1: General Synthesis of 2-(Alkylthio)-1H-benzo[d]imidazole Derivatives

Objective: To synthesize a library of benzimidazole-thioether derivatives via S-alkylation.

Materials:

-

1H-benzo[d]imidazole-2(3H)-thione

-

Appropriate alkyl or benzyl halide (e.g., butyl bromide, benzyl chloride)

-

Triethylamine

-

Acetone (anhydrous)

-

Ethanol (anhydrous)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus and silica gel

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Alkylating Agent: Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Filter the reaction mixture to remove the triethylammonium salt precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(alkylthio)-1H-benzo[d]imidazole derivative.

-

Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of benzimidazole-thioether derivatives.

Anticancer Activity of Benzimidazole-Thioether Derivatives

Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their diverse mechanisms of action.[1][2][11][12][13] The introduction of a thioether linkage can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced cytotoxicity and selectivity against cancer cells.[11]

Mechanisms of Anticancer Action

Benzimidazole-thioether derivatives exert their anticancer effects through various mechanisms, including:

-

Microtubule Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is similar to that of well-known anticancer drugs like Vinca alkaloids and taxanes.[1][11]

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death.[1][14][15]

-

Kinase Inhibition: Benzimidazole-thioether derivatives can act as inhibitors of various protein kinases that are often overactive in cancer cells, such as EGFR (Epidermal Growth Factor Receptor) and BRAF.[11][16] By blocking these signaling pathways, they can halt cell proliferation and induce apoptosis.[11][16]

-

DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate between DNA base pairs, while reactive moieties can alkylate DNA, both of which disrupt DNA replication and transcription, ultimately leading to cell death.[1][14]

-

PARP Inhibition: Some derivatives inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.[1][14][15]

The following diagram illustrates some of the key signaling pathways targeted by these compounds.

Caption: Key anticancer mechanisms of benzimidazole-thioether derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of benzimidazole-thioether derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole ring and the thioether moiety.[9][17][18]

-

Substitution at the 2-position: The thioether group at the 2-position is a key determinant of activity. The nature of the substituent attached to the sulfur atom greatly influences the compound's potency and selectivity. Aromatic or heteroaromatic rings attached to the thioether can enhance activity through π-π stacking interactions with biological targets.

-

Substitution on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene portion of the benzimidazole scaffold can modulate the electronic properties and bioavailability of the molecule, thereby affecting its anticancer activity.[18]

-

Substitution at the N-1 position: Modification at the N-1 position of the benzimidazole ring can also impact biological activity, often by influencing the compound's solubility and ability to interact with target proteins.[18]

Evaluation of Anticancer Activity

A systematic approach is essential for evaluating the anticancer potential of novel benzimidazole-thioether derivatives.[19][20] This typically involves a series of in vitro assays followed by in vivo studies for promising candidates.

Experimental Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Objective: To determine the cytotoxic effects of benzimidazole-thioether derivatives on various cancer cell lines.[21]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a non-malignant cell line (e.g., Vero) for selectivity assessment.[19][21]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzimidazole-thioether derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer and non-malignant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole-thioether derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound in each cell line.[22]

-

Selectivity Index (SI) Calculation: Calculate the SI by dividing the IC₅₀ value in the non-malignant cells by the IC₅₀ value in the cancer cells. A higher SI indicates greater selectivity for cancer cells.[22]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Non-Malignant Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| Derivative A | MCF-7 | 5.2 | Vero | >100 | >19.2 |

| Derivative B | HT-29 | 8.7 | Vero | >100 | >11.5 |

| Doxorubicin | MCF-7 | 1.1 | Vero | 2.5 | 2.3 |

This table presents hypothetical data for illustrative purposes.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, benzimidazole-thioether derivatives have shown significant promise as antimicrobial and antiviral agents.[3][4][6][7][8][23]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[13] Benzimidazole-thioether derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][24]

Mechanism of Action: The antimicrobial action of these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication and repair.[8] Disruption of this process leads to bacterial cell death.

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a benzimidazole-thioether derivative that inhibits the visible growth of a microorganism.[25][26]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth or agar

-

Benzimidazole-thioether derivatives

-

96-well microplates or Petri dishes

-

Spectrophotometer or microplate reader

Procedure (Broth Microdilution Method):

-

Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well microplate.[25]

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[26][27]

Antiviral Activity

Several benzimidazole-thioether derivatives have been reported to possess antiviral activity against a range of RNA and DNA viruses.[28][29][30]

Mechanism of Action: The antiviral mechanisms can vary depending on the virus. They may involve:

-

Inhibition of viral entry into the host cell.[31]

-

Inhibition of viral replication by targeting viral enzymes like RNA polymerase or reverse transcriptase.[31]

-

Interference with viral assembly and release.[31]

Experimental Protocol 4: Plaque Reduction Assay

Objective: To evaluate the ability of a compound to inhibit the formation of viral plaques in a cell culture monolayer.[32][33]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Benzimidazole-thioether derivatives

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

-

Virus Adsorption: Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

-

Compound Treatment: After adsorption, remove the viral inoculum and add an overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (the concentration that reduces the number of plaques by 50%).[32]

The workflow for assessing antiviral activity is depicted below.

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Perspectives

Benzimidazole-thioether derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for their rational design and successful clinical translation.

References

- In vitro methods for testing antiviral drugs - PMC. (n.d.). PubMed Central.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.

- 7 steps for screening antiviral drugs. (2024, September 29). DIFF Biotech.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.

- How to test if a material is antiviral: ISO21702. (2021, March 15). Virology Research Services.

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). BenchChem.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.

- Antiviral assay. (n.d.). Bio-protocol.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26). Biopharmaca.

- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health.

- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). PubMed Central.

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025, January 12). Frontiers.

- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021, August 8). ResearchGate.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed Central.

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014, September 1). PubMed.

- Biological activities of benzimidazole derivatives: A review. (n.d.). International Science Community Association.

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Semantic Scholar.

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central.

- Benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed.

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025, January 13). PubMed Central.

- Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate.

- BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW. (2024, July 4). Zenodo.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Royal Society of Chemistry.

- A Brief Review of The Biological Activities of Benzimidazole Derivatives. (n.d.). IJSART.

- Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (n.d.). SCIRP.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI.

- Synthesis of benzimidazole derivatives. (n.d.). ResearchGate.

- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2025, October 15). MDPI.

- Benzimidazole derivatives with antiviral activity. (n.d.). ResearchGate.

- CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). Wiley.

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024, January 16). National Institutes of Health.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.

- Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). Royal Society of Chemistry.

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. (n.d.). Sci-Hub.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). PubMed.

- Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Royal Society of Chemistry.

- A Review on Medical Significance of Benzimidazole Derivatives. (2023, December 16). International Journal of Pharmacy & Pharmaceutical Research.

- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022, September 20). PubMed Central.

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. (n.d.). Semantic Scholar.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW [zenodo.org]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]